molecular formula C14H15BrN4 B15114516 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine

2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine

Cat. No.: B15114516
M. Wt: 319.20 g/mol
InChI Key: NZBDRFITSGRNDE-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine typically involves the reaction of 4-bromophenylpiperazine with pyrazine. One common method includes the use of a Mannich reaction, where the piperazine ring is incorporated into the compound through a multi-step process. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine is unique due to the combination of the bromophenyl group and the pyrazine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15BrN4

Molecular Weight

319.20 g/mol

IUPAC Name

2-[4-(4-bromophenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C14H15BrN4/c15-12-1-3-13(4-2-12)18-7-9-19(10-8-18)14-11-16-5-6-17-14/h1-6,11H,7-10H2

InChI Key

NZBDRFITSGRNDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=CN=C3

Origin of Product

United States

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